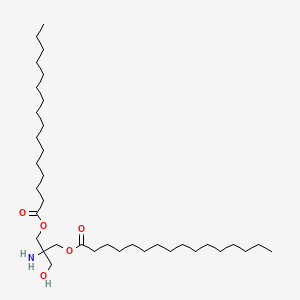

Bis-palmitoyl tromethamine

Description

Properties

CAS No. |

148891-60-5 |

|---|---|

Molecular Formula |

C36H71NO5 |

Molecular Weight |

598 g/mol |

IUPAC Name |

[2-amino-2-(hexadecanoyloxymethyl)-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)41-32-36(37,31-38)33-42-35(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-33,37H2,1-2H3 |

InChI Key |

GVKXQWJWYPCNOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of Ester Linkages

The palmitoyl ester bonds undergo pH-dependent hydrolysis :

Hydrolysis Kinetics :

| pH | Half-Life () | Mechanism |

|---|---|---|

| 2.0 | >24 hours | Acid-catalyzed |

| 7.4 | 12–15 hours | Neutral hydrolysis |

| 10.0 | 1–2 hours | Base-induced saponification |

Amine Group Reactivity

The primary amine in tromethamine retains reactivity:

-

Condensation with aldehydes : Forms Schiff bases under mild conditions .

-

Metal chelation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and hydroxyl groups .

Analytical Characterization

Comparison with Similar Compounds

Comparative Analysis of Tromethamine Salts

Ketorolac Tromethamine

- Therapeutic Use: A nonsteroidal anti-inflammatory drug (NSAID) used for postoperative pain management and ocular inflammation (e.g., allergic conjunctivitis, cystoid macular edema prophylaxis) .

- Pharmacokinetics :

- Key Advantages: Potent cyclooxygenase (COX) inhibition with non-narcotic analgesic properties . Effective in reducing postoperative inflammation comparable to corticosteroids like prednisolone .

- Limitations : Risk of gastrointestinal and renal toxicity with prolonged systemic use .

Fosfomycin Tromethamine

- Therapeutic Use : A bactericidal agent for acute uncomplicated urinary tract infections (UTIs), particularly against Escherichia coli and Enterococcus spp. .

- Pharmacokinetics :

- Key Advantages :

- Clinical Efficacy : Bacteriological eradication rates of 75–93% in UTIs, comparable to ciprofloxacin and nitrofurantoin .

Pelubiprofen Tromethamine

- Therapeutic Use : A COX-2-selective NSAID for analgesia and anti-inflammatory applications .

- Pharmacokinetics/Pharmacodynamics :

Lodoxamide Tromethamine

- Therapeutic Use : Mast cell stabilizer for superior limbic keratoconjunctivitis .

- Efficacy : Resolves symptoms and objective findings (e.g., conjunctival hyperemia) with topical 0.1% solution administered four times daily .

Dexketoprofen Trometamol

- Therapeutic Use : Analgesic for acute pain management .

- Advantage : Tromethamine salt accelerates oral absorption and onset of analgesic action compared to free acid forms .

Data Table: Key Parameters of Tromethamine Salts

Mechanistic and Formulation Insights

- Solubility Enhancement: Tromethamine salts improve aqueous solubility of poorly soluble drugs (e.g., tenoxicam-tromethamine multicomponent crystals increase dissolution rates by 2.5-fold compared to tenoxicam alone) .

- pH Buffering: Tromethamine stabilizes formulations at physiological pH, reducing irritation (e.g., in ophthalmic preparations like ketorolac tromethamine nanosuspensions) .

- Safety Profile : Tromethamine salts generally exhibit lower toxicity than free acid forms. For example, fosfomycin tromethamine causes only mild, transient gastrointestinal adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.